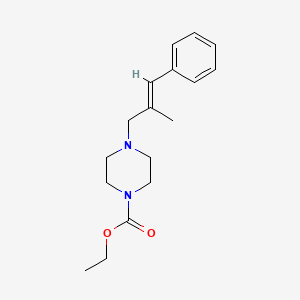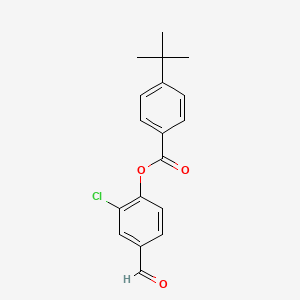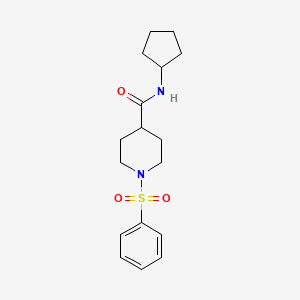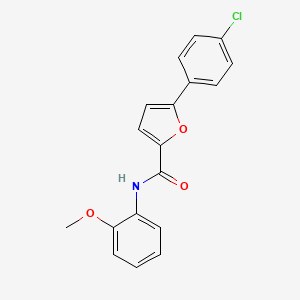
ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate, also known as EMPP, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound has been found to possess a number of interesting properties that make it a promising candidate for the development of new drugs and therapies. In We will also list as many future directions as possible for the further study of this compound.
科学研究应用
Ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases such as cancer and neurological disorders. ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate is not fully understood, but it is believed to act through multiple pathways. ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate is that it is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are many potential future directions for the study of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. Another area of research is in the study of the biochemical and physiological effects of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate, which may help to elucidate its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate for therapeutic use.
Conclusion
In conclusion, ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine. Its anti-cancer and neuroprotective effects make it a potential candidate for the development of new drugs and therapies. While there are still many unanswered questions about its mechanisms of action, ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate represents an exciting area of research with many potential future directions.
合成方法
The synthesis of ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate involves the reaction of piperazine with 3-phenyl-2-propenal and ethyl acrylate. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using column chromatography to yield pure ethyl 4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate.
属性
IUPAC Name |
ethyl 4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-21-17(20)19-11-9-18(10-12-19)14-15(2)13-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKXUROPLKYGPJ-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)



![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)

![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)